molecular formula C19H22ClNO2 B4178891 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide

Cat. No.: B4178891
M. Wt: 331.8 g/mol
InChI Key: WVEAECCTPHJIKY-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chloro-substituted phenyl ring, a dimethyl group, and a propanamide moiety linked to a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide typically involves the following steps:

  • Phenol Derivative Preparation: The starting material, 4-chloro-3,5-dimethylphenol, is prepared through chlorination and subsequent methylation of phenol.

  • Esterification: The phenol derivative is then esterified with an appropriate acyl chloride or anhydride to form the corresponding phenyl ester.

  • Amide Formation: The phenyl ester undergoes aminolysis with 1-phenylethylamine to yield the final amide product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the phenyl ring to corresponding quinones or hydroquinones.

  • Reduction: Reduction reactions can reduce the chloro group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Chlorophenols and other reduced derivatives.

  • Substitution: Substituted phenols and amines.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

  • 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-nitrobenzoyl)acetohydrazide

  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Uniqueness: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide is unique due to its specific structural features, which influence its reactivity and biological activity. Its phenylethyl group provides distinct chemical properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in various fields.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-12-10-17(11-13(2)18(12)20)23-15(4)19(22)21-14(3)16-8-6-5-7-9-16/h5-11,14-15H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEAECCTPHJIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.